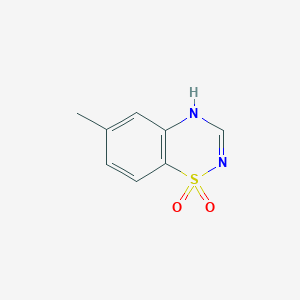

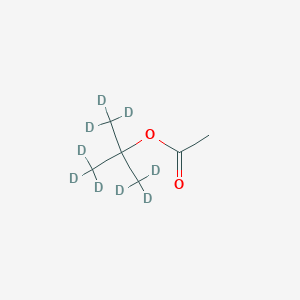

![molecular formula C17H21N5O4S B3327714 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide CAS No. 372089-76-4](/img/structure/B3327714.png)

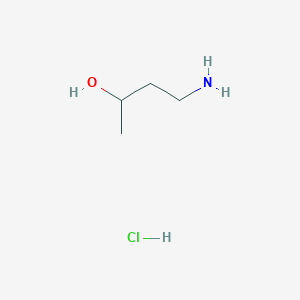

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . It is a derivative of Sildenafil . The molecular formula is C24H34N6O4S . The average mass is 502.630 Da and the monoisotopic mass is 502.236237 Da .

Molecular Structure Analysis

The molecular structure consists of a pyrazolopyrimidine skeleton, which is a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . The InChI code for this compound is 1S/C17H19ClN4O4S/c1-4-6-12-14-15 (22 (3)21-12)17 (23)20-16 (19-14)11-9-10 (27 (18,24)25)7-8-13 (11)26-5-2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.88 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Novel Sildenafil Analogue Discovery

A study identified a novel sildenafil analogue in herbal products, established through extensive spectroscopy and mass spectral analysis. This compound, named YJ-07, has a structure closely related to 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl) benzenesulfonamide and is referred to as aminosildenafil (Lin et al., 2017).

Antimicrobial Activity of Related Compounds

Research has shown that compounds structurally similar to the subject molecule have antimicrobial properties. These compounds were synthesized through various chemical reactions and evaluated for their effectiveness against different bacteria and fungi (Sarvaiya et al., 2019).

Tyrosinase Inhibition for Skin Disorders

A study explored sildenafil analogues with potential applications in treating skin disorders like hyperpigmentation. The compounds exhibited potent inhibitory effects on mushroom tyrosinase, suggesting potential therapeutic uses for skin conditions associated with excessive melanin production (Khan et al., 2005).

Applications in Organic Synthesis

The molecule and its derivatives are used in synthesizing various biologically active compounds. These syntheses involve different chemical reactions, producing new substances with antimicrobial and anthelmintic activities,indicating potential pharmaceutical applications (Kumar & Joshi, 2007).

Discovery in Functional Foods

Another study isolated a sildenafil analogue from a functional coffee claimed to enhance male sexual performance. The analogue shares structural similarities with the subject molecule, highlighting the compound's relevance in identifying adulterants in food and supplements (Li et al., 2013).

Catalytic Applications

In a study, a derivative of the molecule was used to synthesize 3H-1,5-benzodiazepines. These compounds were tested for antimicrobial, antifungal, and anthelmintic activities, showcasing the molecule's utility in catalyzing the formation of biologically active derivatives (Kumar & Joshi, 2009).

Anti-Corrosive Properties

Research into a derivative of the molecule revealed its potential as a corrosion inhibitor for mild steel, particularly in acidic environments. This application demonstrates the molecule's versatility in industrial contexts, where corrosion resistance is crucial (Mostfa et al., 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mécanisme D'action

Target of Action

The primary target of Sildenafil Impurity S is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating blood flow in the penis and the smooth muscle cells of vessel walls and lung tissue .

Mode of Action

Sildenafil Impurity S acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . This results in smooth muscle relaxation and dilation of blood vessels, which enhances the effect of nitric oxide .

Biochemical Pathways

The inhibition of PDE5 by Sildenafil Impurity S affects the cGMP-dependent pathway . Elevated levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum and blood vessels, promoting increased blood flow . This mechanism plays a crucial role in erectile function and the regulation of vascular tone.

Pharmacokinetics

The pharmacokinetic behavior of sildenafil is of critical importance, particularly in the treatment of special population cohorts .

Result of Action

The molecular and cellular effects of Sildenafil Impurity S’s action primarily involve the relaxation of smooth muscle cells and the dilation of blood vessels . These effects facilitate increased blood flow, particularly in the penis and lungs, which can aid in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sildenafil Impurity S. For instance, the solubility of related compounds can be greatly influenced by pH, which can impact absorption . Additionally, emerging research suggests that environmental pollutants, including pharmaceutical remnants like sildenafil, can accumulate in the ecosystem and potentially impact environmental health .

Propriétés

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H2,18,24,25)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDHCHRRVRQYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

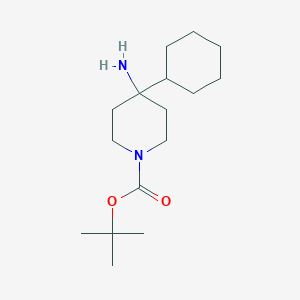

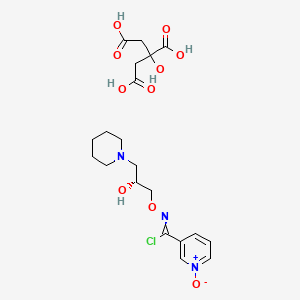

![Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B3327677.png)

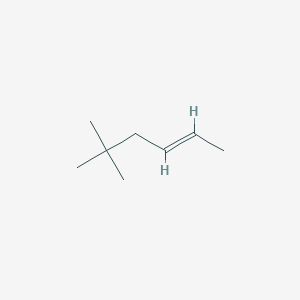

![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)